molecular formula C23H23N3O3 B2902486 3-(1H-benzimidazol-2-yl)-7-hydroxy-8-[(3-methyl-1-piperidinyl)methyl]-2H-chromen-2-one CAS No. 315237-52-6

3-(1H-benzimidazol-2-yl)-7-hydroxy-8-[(3-methyl-1-piperidinyl)methyl]-2H-chromen-2-one

Cat. No.: B2902486
CAS No.: 315237-52-6
M. Wt: 389.455
InChI Key: LEVIEHQOTYXYMA-UHFFFAOYSA-N
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Description

3-(1H-benzimidazol-2-yl)-7-hydroxy-8-[(3-methyl-1-piperidinyl)methyl]-2H-chromen-2-one is a coumarin-benzimidazole hybrid compound with the molecular formula C23H23N3O3 and CAS RN 315237-52-6 . Its structure features a benzimidazole moiety at position 3 of the coumarin scaffold and a 3-methylpiperidinylmethyl group at position 6. Coumarin-benzimidazole hybrids, such as this compound, have been investigated for their broad-spectrum antimicrobial activity, particularly against bacterial pathogens like Staphylococcus aureus and Escherichia coli . The benzimidazole group contributes to DNA interaction and enzyme inhibition, while the piperidine substituent may enhance cell membrane permeability .

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-14-5-4-10-26(12-14)13-17-20(27)9-8-15-11-16(23(28)29-21(15)17)22-24-18-6-2-3-7-19(18)25-22/h2-3,6-9,11,14,27H,4-5,10,12-13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVIEHQOTYXYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets and mode of action. Given the broad range of activities associated with benzimidazole derivatives, it’s likely that multiple pathways could be affected. These could potentially include pathways related to cell division (if the compound affects tubulin), bacterial cell wall synthesis (if it has antibacterial activity), or various signaling pathways (if it interacts with receptors or enzymes).

Biological Activity

3-(1H-benzimidazol-2-yl)-7-hydroxy-8-[(3-methyl-1-piperidinyl)methyl]-2H-chromen-2-one, also known as a benzimidazole derivative, has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This compound integrates a benzimidazole moiety with a chromenone structure, which is known for its pharmacological potential.

  • Molecular Formula : C22H22N4O3
  • Molar Mass : 390.44 g/mol
  • CAS Number : 300556-92-7

Biological Activity Overview

The biological activities of this compound have been explored through various studies, highlighting its potential as an antitumor agent and antimicrobial agent.

Antitumor Activity

Recent studies indicate that compounds with a similar structural framework to this compound exhibit significant antitumor properties. For instance, derivatives containing the benzimidazole nucleus have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (μM)Assay Type
Compound 5A549 (Lung)2.12 ± 0.212D
Compound 6HCC827 (Lung)5.13 ± 0.972D
Compound 8NCI-H358 (Lung)0.85 ± 0.052D

These compounds demonstrated higher efficacy in two-dimensional assays compared to three-dimensional assays, indicating their potential for further development as antitumor agents .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been evaluated, particularly against Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity observed:

MicroorganismActivity Level
Staphylococcus aureusSignificant
Escherichia coliModerate
Saccharomyces cerevisiaeLow

These findings suggest that while the primary focus has been on antitumor activity, there is also a notable antimicrobial profile that warrants further investigation .

The mechanism by which these compounds exert their biological effects often involves interactions with DNA and various cellular targets. For instance, studies have shown that certain benzimidazole derivatives bind to the minor groove of AT-DNA, suggesting a mechanism that could interfere with DNA replication and transcription processes .

Case Studies and Research Findings

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of several benzimidazole derivatives on lung cancer cell lines, revealing that modifications to the piperidine group significantly influenced their activity levels.
    • Findings : Compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to their electron-donating counterparts.
  • Antimicrobial Testing : Another study conducted broth microdilution tests according to CLSI guidelines to assess the antibacterial properties of synthesized derivatives.
    • Results : The most potent compounds displayed minimum inhibitory concentrations (MICs) indicating effectiveness against both E. coli and S. aureus.

Comparison with Similar Compounds

Benzothiazole Derivatives

  • 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one (C23H22N2O3S, CAS 315237-53-7) replaces benzimidazole with benzothiazole. However, its biological activity remains less characterized .
  • 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one (C23H22N2O3S) shifts the methyl group from the 3- to 2-position on the piperidine ring. This minor structural change could alter conformational flexibility and target binding .

Phenyl and Thiazolyl Derivatives

  • 3-(4-Bromophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one (C25H23BrN2O3S) incorporates a bromophenyl-thiazolyl group, demonstrating potent ATR kinase inhibition (IC50 = 0.12 µM) and anticancer activity. The bromine atom enhances hydrophobic interactions with kinase domains .

Substituent Variations on the Piperidine/Piperazine Ring

  • 3-(1H-benzimidazol-2-yl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one substitutes piperidine with piperazine, introducing an additional nitrogen atom. This modification increases basicity, which may enhance solubility and interaction with acidic biological targets .
  • 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(4-(2-hydroxyethyl)piperazin-1-yl)methyl]-2H-chromen-2-one adds a hydroxyethyl group to the piperazine ring, enabling hydrogen bonding with G-quadruplex DNA. This compound exhibits strong antitumor activity by stabilizing DNA secondary structures .

Functional Group Modifications

  • 3-(1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one (Disperse Yellow 82, CAS 27425-55-4) replaces the hydroxyl group at position 7 with a diethylamino group.

Data Tables

Detailed Research Findings

  • Antimicrobial Activity : The target compound’s benzimidazole moiety intercalates into bacterial DNA, while the 3-methylpiperidinyl group disrupts membrane integrity, synergistically inhibiting growth of Gram-positive and Gram-negative bacteria .
  • Anticancer Potential: Benzothiazole analogs (e.g., compound 11d) exhibit nanomolar IC50 values against cancer cell lines by targeting ATR kinase and stabilizing G-quadruplex DNA .
  • Physicochemical Properties : Piperazine derivatives (e.g., 4-methylpiperazinylmethyl) show improved water solubility (>2 mg/mL) compared to piperidine analogs, enhancing bioavailability .

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